2-Furanmethanethiol formate

Beschreibung

Molecular Classification and Structural Context within Furan (B31954) Derivatives

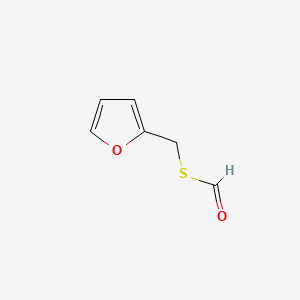

2-Furanmethanethiol formate (B1220265), with the chemical formula C6H6O2S, is structurally classified as a furan derivative and a thioester. sigmaaldrich.comiiita.ac.in The molecule consists of a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom, attached to a methyl group that is, in turn, bonded to a sulfur atom, forming a thioformate group (-SC(O)H). iiita.ac.incontaminantdb.ca This unique combination of a furan moiety and a thioester functional group places it within the broader class of heteroaromatic compounds. contaminantdb.cafoodb.ca

Its structural relatives include other furan derivatives and sulfur-containing organic compounds. A closely related and extensively studied compound is 2-furanmethanethiol (also known as furfuryl mercaptan), which is the thiol precursor to 2-furanmethanethiol formate. wikipedia.orgacs.org 2-Furanmethanethiol itself is a key aroma component of roasted coffee. wikipedia.org The formate ester linkage in this compound distinguishes it from its thiol counterpart, influencing its chemical properties and sensory perception.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 59020-90-5 |

| Molecular Formula | C6H6O2S |

| Molecular Weight | 142.18 g/mol |

| IUPAC Name | S-(furan-2-ylmethyl) methanethioate |

| Synonyms | Furfuryl thiol formate, S-furfuryl thioformate |

Source: sigmaaldrich.comiiita.ac.insigmaaldrich.comletopharm.com

Academic Significance in Food and Beverage Chemistry and Related Fields

The primary academic significance of this compound lies in its role as a potent flavor and fragrance agent. sigmaaldrich.com It is recognized for its complex aroma profile, often described as reminiscent of coffee, meaty, roasted, and sulfurous notes. sigmaaldrich.com Upon dilution, it can also exhibit fruity and wine-like aromas. iiita.ac.inmade-in-china.com This characteristic has led to its application in a variety of food products, including beverages, candy, and ice cream. made-in-china.comthegoodscentscompany.com

Historical and Current Research Landscape of this compound

The study of furan derivatives and their contribution to food aroma has a long history. Early research in the 20th century began to unravel the chemical basis of coffee aroma, with Hermann Staudinger's work in the late 1920s on the synthesis of 2-furfurylthiol being a notable milestone. acs.org The identification of 2-furfurylthiol's connection to coffee aroma was likely first made in 1944. acs.org

While specific historical details on the initial synthesis of this compound are less documented in readily available sources, a 1942 method for synthesizing furfuryl formate has been cited as a basis for its preparation. google.com Current research continues to explore the generation, sensory effects, and analytical methods for sulfur-containing compounds like this compound in various fermented beverages, including baijiu, beer, wine, and coffee. frontiersin.org Modern analytical techniques are crucial for detecting and quantifying these volatile compounds, which are often present in trace amounts. frontiersin.org The ongoing investigation into the biotransformation mechanisms of its precursor, 2-furfurylthiol, by yeasts during fermentation highlights the continued interest in understanding and controlling the formation of these impactful flavor compounds. frontiersin.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

S-(furan-2-ylmethyl) methanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAOAYJTEVHTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069301 | |

| Record name | Methanethioic acid, S-(2-furanylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to dark brown liquid; coffee-like odour and taste in dilutions strong sulfuraceous | |

| Record name | S-Furfuryl thioformate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1005/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

66.00 °C. @ 15.00 mm Hg | |

| Record name | S-(2-Furanylmethyl) methanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents, fats, Miscible at room temperature (in ethanol) | |

| Record name | S-Furfuryl thioformate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1005/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.213-1.223 (20°) | |

| Record name | S-Furfuryl thioformate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1005/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

59020-90-5 | |

| Record name | S-(2-Furanylmethyl) methanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59020-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl mercaptan formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059020905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanethioic acid, S-(2-furanylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanethioic acid, S-(2-furanylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-furylmethyl) methanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL MERCAPTAN FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK1M930RJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-(2-Furanylmethyl) methanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Pathways and Formation Mechanisms of 2 Furanmethanethiol Formate

Synthetic Methodologies for 2-Furanmethanethiol Formate (B1220265)

The laboratory synthesis of 2-Furanmethanethiol formate is primarily achieved through the esterification of its precursor, 2-Furanmethanethiol.

The synthesis of thioesters, such as this compound, typically involves the reaction of a thiol with a carboxylic acid or one of its more reactive derivatives. The direct esterification of 2-Furanmethanethiol with formic acid can be catalyzed by an acid, a reaction common for producing esters. femaflavor.org However, for enhanced reactivity and yield, a more common industrial approach involves the use of a formic acid derivative, such as an acyl chloride (formyl chloride) or an acid anhydride (B1165640) (formic anhydride).

A general representation of this esterification to produce a thioester involves the reaction of an acyl chloride with a mercaptan in the presence of a base like pyridine (B92270). The pyridine acts to neutralize the hydrogen chloride byproduct, which can otherwise interfere with the reaction. researchgate.net While a specific procedure for this compound is not extensively detailed in publicly available literature, the synthesis of a similar compound, 2-furan-methanethiol 4-ethyloctanoate, provides a well-documented model for this type of transformation. researchgate.net

The primary chemical precursor for the synthesis of this compound is 2-Furanmethanethiol (also known as furfuryl mercaptan). acs.orgwikipedia.org This key intermediate can be synthesized through various methods. A common laboratory preparation involves the reaction of furfuryl alcohol with thiourea (B124793) in the presence of hydrochloric acid. acs.org This reaction proceeds through an intermediate isothiouronium salt, which is then hydrolyzed with a base like sodium hydroxide (B78521) to yield the desired 2-Furanmethanethiol. acs.orgwikipedia.org

The subsequent esterification step to form the formate ester would then involve reacting 2-Furanmethanethiol with a formylating agent. Based on analogous reactions, the process would likely involve dissolving 2-Furanmethanethiol and a base (e.g., pyridine) in a suitable solvent like dichloromethane. The formylating agent, such as formyl chloride, would then be added, and the mixture would be heated to facilitate the reaction.

| Precursor / Reagent | Role in Synthesis |

| Furfuryl alcohol | Starting material for the synthesis of 2-Furanmethanethiol. |

| Thiourea | Provides the thiol group for the formation of 2-Furanmethanethiol. |

| Hydrochloric acid | Catalyst for the reaction between furfuryl alcohol and thiourea. |

| Sodium hydroxide | Used for the hydrolysis of the isothiouronium salt intermediate. |

| 2-Furanmethanethiol | The immediate precursor that is esterified to form the final product. |

| Formic acid/derivative | Provides the formate group for the esterification. |

| Pyridine | Acts as a base to neutralize HCl byproduct in esterification with acyl chlorides. |

| Dichloromethane | A common solvent for the esterification reaction. |

De Novo Formation Pathways in Complex Natural and Processed Matrices

While this compound is primarily known as a synthetic compound, its precursor, 2-Furanmethanethiol, is a well-known product of natural chemical processes that occur during the heating of food. The subsequent formation of the formate ester in these complex environments is plausible if a source of formic acid or a related derivative is also present.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary source of flavor compounds in cooked foods and is a key pathway for the formation of 2-Furanmethanethiol. nih.govmdpi.comwikipedia.org The essential precursors for its formation through this reaction are the sulfur-containing amino acid cysteine and a pentose (B10789219) sugar, such as ribose . nacchemical.com During heating, these precursors undergo a cascade of reactions. The sugar degrades to form furfural (B47365) , a key intermediate. nih.gov Concurrently, cysteine degrades to release hydrogen sulfide (B99878) (H₂S). The reaction between furfural and hydrogen sulfide is a critical step in the formation of 2-Furanmethanethiol. nih.gov The Maillard reaction is responsible for the presence of 2-Furanmethanethiol in a variety of thermally processed foods, including coffee. nacchemical.com Should formic acid or its precursors be generated during the Maillard reaction, a subsequent esterification with the newly formed 2-Furanmethanethiol could potentially lead to this compound.

Microbial activity, particularly fermentation by yeast, is another significant pathway for the de novo formation of 2-Furanmethanethiol. nih.govtandfonline.com Studies on Japanese soy sauce have demonstrated that yeasts, such as Zygosaccharomyces rouxii and Candida versatilis, can produce 2-Furanmethanethiol during fermentation. nih.govtandfonline.com In this context, the yeast utilizes precursors present in the fermentation medium, namely furfural and cysteine. tandfonline.com The yeast's metabolic processes facilitate the reaction between these precursors to generate 2-Furanmethanethiol. tandfonline.com

Furthermore, microorganisms are known to produce a wide array of flavor compounds, including various esters, through their metabolic activities. nih.govfoodsafety.institutemedcraveonline.comslideshare.netfrontiersin.org Yeasts and bacteria possess enzymes, such as esterases, that can catalyze the formation of esters from alcohols and acids. medcraveonline.comfrontiersin.org Therefore, it is conceivable that in a fermentation environment rich in both microbially-produced 2-Furanmethanethiol and formic acid, enzymatic esterification could lead to the formation of this compound.

The thermal degradation of various food components is a fundamental process in the formation of flavor compounds, including 2-Furanmethanethiol. The breakdown of carbohydrates, particularly pentoses, at high temperatures is a well-established route to the formation of furfural. nih.gov Similarly, the thermal degradation of sulfur-containing amino acids like cysteine provides the necessary hydrogen sulfide. nih.gov

Comparative Analysis of Synthetic Yields and Purity of this compound

The efficiency and outcome of the synthesis of this compound can be evaluated by examining the yields of its precursor and the purity of the final commercial product. Different synthetic strategies for the precursor, 2-furanmethanethiol, result in varied yields.

The chemical synthesis of 2-furanmethanethiol from furfuryl alcohol and thiourea has been reported to achieve a yield of 55–60%. orgsyn.org This method is noted for producing a product of high purity directly, which can be further purified by distillation if necessary. orgsyn.org In contrast, while biochemical pathways are significant in the context of food chemistry, specific quantitative yields for 2-furanmethanethiol formation in fermentation are highly dependent on the conditions, such as the yeast strain and precursor concentrations. tandfonline.comtandfonline.com For instance, the concentration of 2-furanmethanethiol was found to be higher in soy sauce fermented with Zygosaccharomyces rouxii compared to Candida versatilis. tandfonline.com

For the final product, this compound, commercial-grade versions produced synthetically are available at a high degree of purity. sigmaaldrich.comsigmaaldrich.com Multiple chemical suppliers specify a purity level of ≥97%. sigmaaldrich.comsigmaaldrich.commerckmillipore.com While specific yield data for the final esterification step from 2-furanmethanethiol to its formate ester is not extensively detailed in the surveyed literature, the high purity of the available product indicates an efficient purification process.

Below is a comparative table summarizing the findings on synthetic yields and purity.

Table 1: Comparative Data on the Synthesis of 2-Furanmethanethiol and its Formate Ester

| Compound | Starting Materials | Reaction/Synthesis Type | Reported Yield | Reported Purity | Citation(s) |

|---|---|---|---|---|---|

| 2-Furanmethanethiol | Furfuryl alcohol, Thiourea | Chemical Synthesis | 55-60% | High | orgsyn.org |

| 2-Furanmethanethiol | Furfural, Cysteine | Biochemical (Yeast Fermentation) | Variable | Not specified | tandfonline.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Furanmethanethiol |

| Furfuryl mercaptan |

| Furfurylthiol formate |

| Furfuryl alcohol |

| Thiourea |

| Hydrochloric acid |

| S-2-furfurylisothiourea |

| Furfural |

| Cysteine |

| Hydrogen sulfide |

| Glucose |

| 2-Furanmethanol |

| Furfuryl formate |

| Pyridine |

| Formyl chloride |

| Zygosaccharomyces rouxii |

Chemical Reactivity, Degradation Kinetics, and Stability of 2 Furanmethanethiol Formate

Oxidative Degradation Processes of Thiol Esters, Specifically 2-Furanmethanethiol Formate (B1220265)

Thiol esters, including 2-furanmethanethiol formate, are susceptible to oxidative degradation. nih.govfrontiersin.org The sulfur atom in the thioester linkage is a primary target for oxidation, which can lead to a variety of degradation products and a loss of the compound's original properties. The degradation process is often initiated by hydrolysis of the ester bond, yielding 2-furanmethanethiol, which is itself highly reactive and prone to oxidation. researchgate.net

The degradation of this compound is significantly influenced by the presence of free radicals and oxidizing agents. Thiols and their derivatives are known to be highly reactive and susceptible to oxidation. researchgate.net Free radicals, such as hydroxyl radicals (•OH), can initiate and propagate the degradation process. Fenton-type reaction systems, which generate hydroxyl radicals, have been shown to irreversibly degrade the related compound 2-furanmethanethiol. researchgate.net

The oxidative degradation of this compound, likely proceeding through the intermediate 2-furanmethanethiol, results in several oxidation products. The most commonly identified product of thiol oxidation is the corresponding disulfide. nih.govfrontiersin.org

Disulfides : The primary oxidation product formed through the reaction of two thiol molecules is bis(2-furylmethyl) disulfide. frontiersin.orgmassey.ac.nz This conversion from a thiol to a disulfide is a common pathway in the presence of oxygen or other oxidizing agents. nih.gov

Sulfoxides and Sulfones : Further oxidation of the sulfur atom can occur, leading to the formation of sulfoxides and, subsequently, sulfones. researchgate.netnih.gov This represents a higher oxidation state for the sulfur atom and results in compounds with different chemical and physical properties compared to the original thioester or disulfide.

| Oxidation Product | Chemical Class | Formation Pathway |

|---|---|---|

| Bis(2-furylmethyl) disulfide | Disulfide | Oxidation of two 2-furanmethanethiol molecules. frontiersin.orgmassey.ac.nz |

| 2-Furanmethanesulfenic acid (postulated) | Sulfoxide Precursor | Initial oxidation of the thiol. |

| 2-Furanmethanesulfonic acid (postulated) | Sulfone Precursor | Further oxidation of the sulfenic acid. |

Interactions with Endogenous and Exogenous Chemical Species within Complex Systems

The reactivity of this compound is not limited to autoxidation; it also engages in significant interactions with other chemical species present in its environment. These interactions can lead to the formation of adducts, altering the compound's stability and concentration.

Research on the parent thiol, 2-furanmethanethiol, indicates strong interactions with carbonyl compounds and phenolic structures. These molecules can act as "thiol-binding precursors," effectively sequestering the thiol. frontiersin.orgub.edu

Carbonyl Compounds : 2-Furanmethanethiol can react with carbonyls such as furfural (B47365). researchgate.net This type of reaction can lead to the formation of adducts, reducing the concentration of the free thiol.

Phenolic Structures : In systems like coffee, degradation products of chlorogenic acid, such as hydroxyhydroquinone, have been identified as potent binding sites for 2-furanmethanethiol. frontiersin.orgresearchgate.net Maillard-derived compounds like pyrazinium cations are also reported to be potential binding precursors. researchgate.net These reactions can be reversible, creating a reservoir of bound thiol that can be released under certain conditions.

The nucleophilic nature of the thiol group, exposed after potential hydrolysis of the formate ester, facilitates its binding to macromolecules within a complex matrix.

Proteinaceous Components : There is significant evidence for the binding of 2-furanmethanethiol to proteins. This can occur through covalent interactions with amino acid residues, such as cysteine. researchgate.net Studies have shown a strong correlation between protein and peptide content and the extent of thiol binding. researchgate.net Melanoidins, which are complex polymers formed during the Maillard reaction, are also known to interact with and bind volatile thiols. thegoodscentscompany.com

Carbohydrate Components : Carbohydrates appear to play a secondary role in the binding of 2-furanmethanethiol compared to proteins. researchgate.net However, some sugars, like glucose, can have an indirect protective effect. By inhibiting the formation of reactive o-quinones (which are potent thiol binders), glucose can help maintain the stability of thiols in a system. ucp.pt

| Interacting Species | Type of Interaction | Outcome | Reference |

|---|---|---|---|

| Carbonyl Compounds (e.g., Furfural) | Adduct Formation | Decreased free thiol concentration. | researchgate.net |

| Phenolic Compounds (e.g., Hydroxyhydroquinone) | Covalent Binding | Sequestration of the thiol. | frontiersin.orgresearchgate.net |

| Proteins/Peptides (e.g., Cysteine residues) | Covalent Binding | Formation of protein-thiol adducts. | researchgate.net |

| Melanoidins | Chemical Interaction/Binding | Binding of volatile thiols. | thegoodscentscompany.com |

| Carbohydrates (e.g., Glucose) | Indirect (Antioxidant effect) | Inhibition of reactive quinone formation. | ucp.pt |

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can significantly decrease the chemical stability of this compound by acting as catalysts for its degradation. ucp.pt

The stability of metal complexes is influenced by the charge on the metal ion and its hard-soft acid-base characteristics. dalalinstitute.comlibretexts.org Transition metals are effective catalysts in oxidation reactions. They can accelerate the decomposition of hydroperoxides to generate free radicals, which in turn attack the thiol or thioester. nih.gov

Kinetic Studies of this compound Transformation and Loss

Direct kinetic studies on this compound are not extensively documented in publicly available literature. However, its transformation pathways can be largely inferred from the well-established chemistry of thioesters and its principal hydrolysis product, 2-furanmethanethiol (FFT).

The primary transformation of this compound in aqueous environments is the hydrolysis of the thioester bond. This reaction yields 2-furanmethanethiol and formic acid. The kinetics of thioester hydrolysis are known to be significantly influenced by pH. Generally, the hydrolysis of thioesters can proceed through acid-catalyzed, neutral (water-mediated), and base-catalyzed pathways.

Kinetic studies on model thioesters, such as S-methyl thioacetate (B1230152), provide insight into the expected behavior of this compound. Research has shown that base-mediated hydrolysis is a dominant degradation pathway. For instance, the rate constants for the hydrolysis of S-methyl thioacetate have been determined, illustrating the relative contribution of different pH conditions to its degradation. nih.gov

Table 1: Hydrolysis Rate Constants for a Model Alkyl Thioester (S-methyl thioacetate) in Water

| Hydrolysis Pathway | Rate Constant (k) | Conditions |

|---|---|---|

| Acid-mediated (kₐ) | 1.5 x 10⁻⁵ M⁻¹ s⁻¹ | - |

| Base-mediated (kₑ) | 1.6 x 10⁻¹ M⁻¹ s⁻¹ | - |

| pH-independent (kₒ) | 3.6 x 10⁻⁸ s⁻¹ | - |

Data sourced from a study on S-methyl thioacetate and is intended to be illustrative of general thioester reactivity. nih.gov

At a neutral pH of 7 and a temperature of 23°C, the estimated half-life for the hydrolysis of S-methyl thioacetate is approximately 155 days. nih.govresearchgate.net However, this rate can be significantly accelerated under alkaline conditions. The hydrolysis of thioesters is also subject to catalysis by certain metal ions. acs.org

Once formed via hydrolysis, 2-furanmethanethiol is itself a reactive and unstable compound. nih.gov It is highly susceptible to oxidation, which leads to the formation of various disulfides, such as bis(2-furfurylmethyl) disulfide. nih.gov This oxidative degradation is a key factor in the loss of the characteristic "roasty" aroma associated with FFT in products like coffee. researchgate.netresearchgate.net The transformation of FFT is rapid, with studies on coffee showing a significant decrease in its concentration as the beverage is kept warm, indicating a thermally accelerated degradation process. nih.govnsf.gov

Stability under Varied Environmental and Industrial Processing Conditions

The stability of this compound is a critical consideration in its application as a flavor and fragrance ingredient, as it is often subjected to a range of processing and storage conditions.

Temperature: Thermal processing has a significant impact on the stability of furan-based sulfur compounds. While specific data for the formate ester is limited, studies on its degradation product, 2-furanmethanethiol, in coffee show that higher temperatures accelerate its loss. nih.gov For instance, keeping a coffee beverage warm leads to a rapid decline in FFT concentration. nsf.gov Conversely, the formation of FFT from its precursors during the Maillard reaction is temperature-dependent, with higher temperatures initially increasing its yield during processes like coffee roasting. researchgate.net The thermal stability of related furfuryl esters and polymers has also been investigated, showing that degradation occurs at elevated temperatures. mdpi.commdpi.com Encapsulation of 2-furanmethanethiol in β-cyclodextrin has been shown to improve its thermal stability, further highlighting the inherent thermal lability of the molecule. icm.edu.pl

pH: The pH of the medium is a crucial factor governing the stability of this compound, primarily due to its effect on hydrolysis rates. As indicated by studies on model thioesters, the rate of hydrolysis increases significantly in alkaline conditions (pH > 8). nih.govnih.gov In acidic to neutral conditions, the hydrolysis is considerably slower. nih.gov The stability of the resulting 2-furanmethanethiol is also pH-dependent. Studies on FFT in aqueous solutions have shown that its concentration decreases more significantly at higher pH values (in the range of 5.0-7.0) during heat processing. nih.gov

Oxidative Stability: this compound is susceptible to degradation in the presence of oxygen, largely due to the oxidative instability of its hydrolysis product, 2-furanmethanethiol. Thiols are readily oxidized to disulfides, and this process is a major pathway for the degradation of FFT. nih.gov This oxidative degradation is considered a principal cause for the loss of desirable flavor notes and the development of "stale" characteristics in products like coffee during storage. acs.orgresearchgate.net The presence of antioxidants, such as ascorbic acid, has been shown to offer a protective effect, slowing the degradation of 2-furanmethanethiol. smolecule.com

Table 2: Factors Affecting the Stability of this compound and its Primary Degradation Product

| Condition | Effect on this compound | Effect on 2-Furanmethanethiol (Degradation Product) |

|---|---|---|

| High Temperature | Accelerates hydrolysis to 2-furanmethanethiol and formic acid. | Accelerates degradation, primarily through oxidation. nih.gov |

| High pH (Alkaline) | Significantly increases the rate of hydrolysis. nih.govnih.gov | Increases the rate of degradation, especially when heated. nih.gov |

| Low pH (Acidic) | Hydrolysis is relatively slow. nih.gov | More stable compared to alkaline conditions. |

| Presence of Oxygen | Indirectly leads to degradation via the oxidation of its hydrolysis product. | Prone to rapid oxidation, forming disulfides. nih.govresearchgate.net |

| Presence of Antioxidants | May offer some protection by stabilizing the degradation product. | Can be stabilized by antioxidants like ascorbic acid. smolecule.com |

In industrial food processing, the conditions of pasteurization, sterilization, or cooking (high temperature) and the formulation's pH will dictate the rate and extent of this compound degradation. Its application in products is therefore a balance between achieving the desired flavor profile and managing its inherent instability through formulation and process control.

Advanced Analytical Methodologies for 2 Furanmethanethiol Formate Detection and Quantification

Chromatographic Separation Techniques for Volatile Sulfur Esters

Chromatography is the cornerstone of analyzing volatile compounds like 2-furanmethanethiol formate (B1220265). The choice between gas and liquid chromatography is typically determined by the volatility of the analyte and its precursors or reaction products.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Comprehensive Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds. ufv.br In this method, a sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. ufv.br The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, allowing for both identification and quantification. ufv.br

For comprehensive profiling of volatile sulfur esters, GC-MS provides robust separation and definitive identification. Research on related sulfur compounds, such as 2-furanmethanethiol, in complex samples like wine and baijiu has demonstrated the power of GC-MS. sciopen.comfrontiersin.org To enhance selectivity for sulfur compounds, specialized detectors like the Sulfur Chemiluminescence Detector (GC-SCD) or Pulsed Flame Photometric Detector (GC-PFPD) can be employed, offering high sensitivity and an equimolar response to sulfur-containing molecules. frontiersin.orgnih.gov Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) offers superior resolving power, which is essential for separating co-eluting compounds in highly complex matrices and identifying a wider range of volatile components, including furan (B31954) derivatives. mdpi.commdpi.com

Table 1: Example GC-MS Parameters for Analysis of Furan Derivatives

| Parameter | Setting | Reference |

|---|---|---|

| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) | mdpi.com |

| Injector Mode | Splitless or Split (e.g., 1:10) | mdpi.comwalshmedicalmedia.com |

| Injector Temp. | 250-280°C | mdpi.comacs.org |

| Carrier Gas | Helium (~1.2-1.5 mL/min) | frontiersin.orgmedrxiv.org |

| Oven Program | Initial 35-40°C, ramp to 220-250°C | walshmedicalmedia.commedrxiv.orgd-nb.info |

| MS Mode | Electron Impact (EI, 70 eV) | frontiersin.org |

| Acquisition | Full Scan (e.g., m/z 40-500) or SIM | walshmedicalmedia.commdpi.com |

Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry (HRMS) for Non-Volatile Precursors and Products

While GC-MS is ideal for volatile compounds, liquid chromatography (LC) is better suited for analyzing non-volatile, polar, or thermally unstable molecules, such as potential precursors or degradation products of 2-furanmethanethiol formate. mdpi.com Coupling LC with high-resolution mass spectrometry (LC-HRMS), particularly with technologies like Orbitrap or Time-of-Flight (TOF), provides exceptional mass accuracy and sensitivity. axispharm.comlcms.cz This allows for the precise determination of elemental compositions and the confident identification of unknown compounds in complex samples without the need for derivatization. mdpi.comaxispharm.com

For volatile thiols and their esters, which are often difficult to measure with standard LC-ESI-MS due to their volatility, a common strategy is to convert them into stable, non-volatile derivatives. oup.com These derivatives can then be readily analyzed by LC-HRMS. This approach has been successfully used for 2-furanmethanethiol and other thiols in coffee and wine, providing a powerful tool to study their formation and presence. nih.govoup.comresearchgate.net The high selectivity of HRMS is crucial for distinguishing target analytes from matrix interferences, and tandem mass spectrometry (MS/MS) capabilities further aid in structural elucidation. axispharm.comcanada.caunipd.it

Sample Preparation and Extraction Strategies for Trace Analysis

Effective sample preparation is critical for the successful analysis of trace-level compounds like this compound. The primary goals are to isolate the analyte from the sample matrix, concentrate it to detectable levels, and ensure its stability.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Enrichment

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, rapid, and sensitive technique for extracting volatile and semi-volatile compounds from a sample. walshmedicalmedia.commdpi.com A fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above a liquid or solid sample, where it adsorbs the volatile analytes. walshmedicalmedia.commdpi.com The fiber is then transferred to the GC injector for thermal desorption and analysis.

HS-SPME is widely used to enrich furan derivatives and volatile sulfur compounds from diverse matrices such as beer, wine, coffee, and nuts. ufv.brsciopen.commedrxiv.orgbohrium.com The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time and temperature, sample agitation, and the addition of salt to the matrix. bohrium.commdpi.com For furan and thiol analysis, fibers with mixed polymer coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often preferred for their broad applicability. nih.govbohrium.comacs.org

Table 2: Optimized HS-SPME Conditions for Furan and Thiol Analysis

| Parameter | Condition | Matrix | Reference |

|---|---|---|---|

| Fiber | DVB/CAR/PDMS | Dried Fruits & Nuts | bohrium.comresearchgate.net |

| Extraction Temp. | 35-70°C | Various Foods | mdpi.comresearchgate.netresearchgate.net |

| Extraction Time | 15-60 min | Various Foods | walshmedicalmedia.comresearchgate.net |

| Agitation | Yes (e.g., 700 rpm) | Dried Fruits & Nuts | bohrium.comresearchgate.net |

| Salt Addition | Yes (e.g., 20% NaCl w/v) | Juices, Wine | bohrium.comresearchgate.net |

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized distillation technique designed for the gentle and careful isolation of volatile aroma compounds from complex food matrices, particularly those with high fat content. oregonstate.edunih.govfrontiersin.org The method operates under a high vacuum, which allows for distillation at low temperatures, thus minimizing thermal degradation of sensitive analytes and preventing the formation of artifacts. frontiersin.org

SAFE is considered a comprehensive method for extracting a wide range of volatiles and is often used to obtain an extract that represents the original flavor profile of the sample. nih.govfrontiersin.org However, research has shown that even low levels of fat in a solvent extract can reduce the recovery of volatiles with higher boiling points during the SAFE process. d-nb.info While effective, the technique is also noted to be laborious and time-intensive compared to methods like SPME. frontiersin.orgresearchgate.net It has been successfully applied to characterize aroma-active compounds, including sulfur compounds, in various foods and beverages like spices and fried fish. sciopen.comnih.gov

Targeted Derivatization Approaches for Enhanced Detection of Thiol Esters

Derivatization is a chemical modification process used to improve the analytical properties of a compound. mdpi.com For thiols and their esters, derivatization is crucial for several reasons: it can stabilize highly reactive thiol groups, increase volatility for GC analysis, or introduce a chromophore or ionizable group to enhance detection by LC-MS. mdpi.comnih.gov

Several reagents are used for the targeted derivatization of thiols:

For GC Analysis: Reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) are used to convert thiols into their corresponding PFB derivatives. nih.govmdpi.comresearchgate.net This process, known as extractive alkylation, creates more stable and volatile products that are amenable to GC-MS analysis, often with enhanced sensitivity. mdpi.comnih.gov Derivatization can even be performed directly on the SPME fiber. nih.govresearchgate.net

For LC Analysis: Since volatile thiols are poorly ionized by electrospray, derivatization is key for LC-MS analysis. Reagents such as monobromobimane, 4,4'-dithiodipyridine (DTDP), and ebselen (B1671040) react specifically with the thiol group to form non-volatile, stable derivatives that can be detected with high sensitivity by LC-MS/MS or LC-HRMS. nih.govoup.comresearchgate.netunipd.itub.edu This strategy allows for the quantification of thiols at ultra-trace levels in complex matrices like wine, beer, and coffee. researchgate.netub.edu

Table 3: Common Derivatization Reagents for Thiol Analysis

| Reagent | Analytical Technique | Purpose | Reference |

|---|---|---|---|

| Pentafluorobenzyl bromide (PFBBr) | GC-MS | Increases volatility and stability | nih.govmdpi.commdpi.com |

| 4,4'-Dithiodipyridine (DTDP) | LC-MS/MS, LC-HRMS | Creates stable, ionizable derivative | nih.govunipd.itoskar-bordeaux.fr |

| Ebselen | LC-HRMS | Rapid, selective derivatization for LC | nih.govresearchgate.netub.edu |

| Monobromobimane | LC-ESI-MS | Creates non-volatile, fluorescent derivative | oup.comresearchgate.net |

| N-phenylmaleimide | GC-MS | Enhances selectivity for thiols | acs.org |

Stable Isotope Dilution Analysis (SIDA) for Absolute and Accurate Quantification

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of trace and ultra-trace level volatile compounds, including sulfur-containing molecules like this compound. tum.defrontiersin.org The principle of SIDA lies in the use of a stable isotope-labeled version of the analyte as an internal standard. tum.de This isotopically labeled standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer. tum.de

The key advantage of SIDA is its ability to compensate for sample preparation losses and matrix effects that can occur during analysis. tum.defrontiersin.org By adding a known amount of the labeled internal standard to the sample at the earliest stage of preparation, any subsequent losses or variations in instrument response will affect both the analyte and the standard equally. tum.de The quantification is then based on the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. tum.de

For the analysis of this compound, a deuterated or ¹³C-labeled analogue would be synthesized and used as the internal standard. nih.gov This approach has been successfully applied to other volatile thiols and furan derivatives in complex matrices like coffee and wine. nih.govmdpi.comcolab.ws The use of SIDA in conjunction with techniques like headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) provides a robust and highly accurate method for determining the absolute concentration of this compound. nih.gov

Method Validation and Performance Characteristics for Robust Analysis

To ensure the reliability and reproducibility of analytical data, any method used for the quantification of this compound must undergo rigorous validation. This process involves assessing several key performance characteristics. ub.edunih.gov

Assessment of Sensitivity, Selectivity, and Linearity

Sensitivity is a measure of the method's ability to detect and quantify small amounts of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For potent aroma compounds often present at ng/L levels, achieving low LODs and LOQs is crucial. colab.wsnih.gov For instance, methods developed for similar volatile thiols have achieved detection limits well below their odor detection thresholds, often in the sub-ng/L range. colab.ws

Selectivity refers to the ability of the method to differentiate the analyte from other compounds in the sample matrix. ub.edu High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for achieving high selectivity, minimizing the risk of interference from co-eluting compounds. ub.edufrontiersin.org

Linearity demonstrates that the instrumental response is proportional to the concentration of the analyte over a specific range. colab.wsresearchgate.net A calibration curve is constructed by analyzing a series of standards at different concentrations. The linearity is typically evaluated by the coefficient of determination (R²), with values close to 1 indicating a strong linear relationship. colab.wsresearchgate.net

| Parameter | Typical Acceptance Criteria | Significance |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Lowest concentration that can be reliably detected. |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Lowest concentration that can be accurately quantified. |

| Linearity (R²) | > 0.99 | Ensures proportional response of the instrument to analyte concentration. |

| Selectivity | No interfering peaks at the analyte's retention time | Ability to measure the analyte without interference from other matrix components. |

Evaluation of Matrix Effects and Potential Interferences

Food and beverage matrices are inherently complex, containing a multitude of compounds that can interfere with the analysis of this compound. mdpi.comresearchgate.netMatrix effects can either suppress or enhance the analyte signal, leading to inaccurate quantification. eurl-pesticides.eu These effects are a significant concern in methods relying on external calibration. eurl-pesticides.eu

The use of SIDA is the most effective way to compensate for matrix effects, as the isotopically labeled internal standard is affected in the same way as the native analyte. frontiersin.org Other strategies to mitigate matrix effects include thorough sample cleanup using techniques like solid-phase extraction (SPE) or the use of matrix-matched calibration standards. mdpi.comresearchgate.net

Potential interferences can arise from other volatile sulfur compounds or compounds with similar retention times and mass spectral characteristics. The high reactivity of thiols also presents a challenge, as they can be prone to oxidation or binding to other matrix components. mdpi.com Proper sample handling, such as the addition of antioxidants or derivatization, can help to minimize these interferences and ensure the stability of this compound throughout the analytical process. frontiersin.orgmdpi.com

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Signal Suppression/Enhancement | Co-eluting matrix components affect the ionization efficiency of the analyte. | Stable Isotope Dilution Analysis (SIDA), matrix-matched calibration, sample dilution. |

| Analyte Degradation | The target compound is unstable in the matrix and degrades during sample preparation or analysis. | Addition of antioxidants, derivatization, minimizing sample preparation time. |

| Interfering Compounds | Other compounds in the matrix have similar analytical properties to the target analyte. | High-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), optimized chromatographic separation. |

Computational and Spectroscopic Investigations of 2 Furanmethanethiol Formate

Quantum Chemical Calculations of Electronic Structure, Molecular Geometry, and Energetics.

Quantum chemical calculations are indispensable tools for predicting the fundamental properties of molecules. For 2-Furanmethanethiol formate (B1220265), methods like Density Functional Theory (DFT) are employed to determine its electronic structure, optimal molecular geometry, and energetic properties.

High-level quantum chemical calculations are utilized to determine the force field parameters around the sulfur atom of the thioester group. The atomic charges can be calculated to understand the charge distribution within the molecule. These calculations provide insights into the reactivity and intermolecular interactions of 2-Furanmethanethiol formate.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-S Bond Length | ~1.78 Å |

| S-CH2 Bond Length | ~1.82 Å |

| Furan (B31954) C-O Bond Length | ~1.36 Å |

| Furan C=C Bond Length | ~1.35 Å |

| O=C-S Bond Angle | ~123° |

| C-S-CH2 Bond Angle | ~100° |

The energetics of the molecule, including its heat of formation and bond dissociation energies, can also be computed. These values are critical for understanding the molecule's stability and the energy changes involved in chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations of this compound.

The flexibility of the thioformate side chain in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in space. For simple esters and thioesters, both ab initio MP2 and DFT/B3LYP quantum chemical methods with the 6-311++G** basis set have been shown to be effective for this purpose. acs.org Studies on related thioesters indicate a preference for a cis planar arrangement of the O=C-S-C atoms. acs.org The rotational barrier around the C-S bond is a key parameter determined in these analyses. For methyl thioacetate (B1230152), this barrier is calculated to be around 11-13 kcal/mol. acs.org

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, accounting for thermal motion and interactions with its environment. nih.gov For this compound, MD simulations can reveal the flexibility of the furan ring and the side chain, as well as preferred orientations in different solvents. Such simulations rely on accurate force fields, for which parameters for the thioester moiety can be derived from high-accuracy quantum chemical calculations. oup.comresearchgate.net These simulations can also shed light on how the molecule interacts with other molecules, which is particularly relevant for its application as a flavor compound.

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Microwave Spectroscopy for related furans).

Spectroscopic techniques are essential for the experimental determination of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the furan ring protons would exhibit characteristic shifts, and their coupling patterns would reveal their relative positions. Protons on the methylene (B1212753) group adjacent to the sulfur atom are expected to appear in the 2.0-3.0 ppm region in ¹H NMR spectra. libretexts.org The formate proton would appear as a singlet at a distinct downfield position. In ¹³C NMR, the carbonyl carbon of the thioester would have a characteristic chemical shift.

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Formate H | ~8.0-8.5 | - |

| Furan H3 | ~6.3 | ~110 |

| Furan H4 | ~6.4 | ~111 |

| Furan H5 | ~7.4 | ~143 |

| Methylene (-CH2-) | ~4.0 | ~30 |

| Carbonyl (C=O) | - | ~195 |

| Furan C2 | - | ~152 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The most prominent feature in the IR spectrum of this compound would be the strong absorption band of the thioester carbonyl (C=O) group, which typically appears in the range of 1680-1715 cm⁻¹. researchgate.net The furan ring will show characteristic C-H and C-O stretching vibrations. The C-S stretching vibration is typically weaker and appears at lower frequencies.

Microwave Spectroscopy: While not as common for routine characterization, microwave spectroscopy provides highly accurate information about the rotational constants and, consequently, the precise gas-phase geometry of small molecules. Studies on furan and its complexes have utilized this technique to determine their structures with high precision.

Theoretical Modeling of Reactivity Pathways and Stability Profiles.

Theoretical modeling can be used to predict the reactivity of this compound and its stability under various conditions. DFT calculations can map out the potential energy surfaces for different reaction pathways, such as hydrolysis or oxidation. nih.gov The reactivity of the furan ring, for instance in cycloaddition reactions, can be assessed by analyzing the frontier molecular orbitals (HOMO and LUMO). nih.govacs.org

The stability of the thioester bond is a critical aspect. Thioesters are known to be more susceptible to hydrolysis than their oxygen ester counterparts, a property that is important in many biochemical processes. nih.gov Computational studies can quantify the energy barriers for hydrolysis under different pH conditions, providing a stability profile for the molecule. ulisboa.pt Additionally, the stability can be influenced by intramolecular interactions, such as through-space interactions between the sulfur atom and other parts of the molecule. acs.org The study of the oxidative stability of related furan derivatives indicates that they can be prone to degradation, which is an important consideration for their use as additives.

Functional Significance and Biogeochemical Pathways of 2 Furanmethanethiol Formate

Contribution to Complex Volatile Compound Profiles in Biological and Processed Systems

While the related compound, 2-furanmethanethiol (furfuryl mercaptan), is a well-documented and crucial component of the aroma of roasted coffee and has been identified in wine and other food products, the specific contribution of 2-Furanmethanethiol formate (B1220265) to the volatile profiles of these products is not established in the scientific literature.

Impact of Processing Conditions on 2-Furanmethanethiol Formate Formation and Retention

The formation and degradation of volatile compounds during food processing are critical determinants of the final sensory characteristics of the product. However, there is a lack of specific research on how various processing conditions affect this compound.

Effects of Roasting Processes and Thermal Treatments

Roasting is a key step in the development of flavor in products like coffee and nuts. While extensive research has detailed the formation of 2-furanmethanethiol through Maillard reactions and other thermal degradation pathways during roasting, no such data exists for this compound. It is plausible that as a formate ester of 2-furanmethanethiol, its formation could be linked to the presence of its precursor thiol and formic acid during thermal processing, but this has not been experimentally verified.

Influence of Fermentation and Aging Processes

Fermentation and aging are crucial processes in the production of wine and other fermented foods and beverages, leading to the development of a complex array of volatile compounds. Scientific studies have identified 2-furanmethanethiol in wine, but there is no corresponding research demonstrating the formation or transformation of this compound during these processes.

Biotransformation and Metabolic Pathways Involving this compound

The biotransformation and metabolic pathways of flavor compounds can significantly influence their final concentration and sensory impact. This is an area where information on this compound is entirely lacking.

Enzymatic Degradation and Synthesis Mechanisms

There are no published studies on the enzymatic degradation or synthesis of this compound. The enzymes that might be involved in its formation (e.g., esterases) or breakdown in biological systems have not been identified. Consequently, its metabolic fate in microorganisms or plants is unknown.

Role in Microbial Ecosystems and Biogeochemical Cycling of Sulfur

While direct studies on the specific role of this compound in microbial ecosystems and biogeochemical sulfur cycling are not extensively documented, its functional significance can be inferred from the metabolism of its constituent parts: the furan (B31954) ring and the thiol group. Many microorganisms are known to metabolize furanic compounds. nih.gov For instance, furfural (B47365), a related furan derivative, can be reduced to furfuryl alcohol by microorganisms such as Saccharomyces cerevisiae. researchgate.netnih.govresearchgate.net The degradation of furfural often proceeds through 2-furoic acid. nih.gov This suggests that microbial communities in various environments possess the enzymatic machinery to transform the furan moiety of this compound.

Volatile sulfur compounds (VSCs), a class to which 2-furanmethanethiol belongs, are known to be produced by anaerobic bacteria and play a role in microbial interactions. iu.eduwisdomlib.orgmouthgenics.co.uk These compounds can influence the growth and biofilm formation of other bacteria. iu.edu For example, VSCs produced by Porphyromonas gingivalis have been observed to inhibit the growth of Streptococcus mutans. iu.edu The biogenesis of many VSCs involves the metabolism of sulfur-containing amino acids like methionine. oup.com Given that 2-furanmethanethiol is a known product of microbial metabolism in fermented beverages, frontiersin.orgnih.govresearchgate.net its formate ester could potentially be an intermediate or a related product in these metabolic pathways.

The biogeochemical cycling of sulfur involves a complex network of microbial and chemical transformations. creative-proteomics.com Thioesters, such as this compound, contain a sulfur-carbon bond that can be hydrolyzed by enzymes known as thioesterases. nih.govfiveable.me This hydrolysis would release the free thiol, 2-furanmethanethiol, and formic acid. The released thiol can then participate in various redox reactions characteristic of the sulfur cycle. creative-proteomics.com The sulfhydryl (-SH) group is highly reactive and plays a crucial role in biological systems, including in the structure and catalytic function of enzymes. novapublishers.com The microbial degradation of such compounds would contribute to the pool of available sulfur, influencing the local microbial community and its metabolic activities.

The table below summarizes the potential microbial interactions and biogeochemical pathways involving this compound based on the metabolism of related compounds.

| Process | Description | Potential Role of this compound | Relevant Microbial Genera/Enzymes |

| Furan Ring Metabolism | Microbial degradation of the furan structure, often initiating with oxidation or reduction. nih.gov | The furan moiety could be a carbon source for heterotrophic microbes. | Cupriavidus, Pseudomonas, Saccharomyces nih.govresearchgate.netnih.gov |

| Thioester Hydrolysis | Enzymatic cleavage of the thioester bond to release a thiol and a carboxylic acid. nih.govfiveable.me | Release of 2-furanmethanethiol and formic acid into the environment. | Thioesterases nih.govfiveable.me |

| Volatile Sulfur Compound Signaling | VSCs can act as signaling molecules between microbial cells, affecting growth and behavior. iu.eduoup.com | The released 2-furanmethanethiol could influence microbial community dynamics. | Porphyromonas, Bacillus, Staphylococcus iu.eduoup.com |

| Sulfur Cycling | The interconversion of sulfur compounds through various oxidation states by microbial activity. | The thiol released from hydrolysis can be oxidized or otherwise transformed, contributing to the sulfur cycle. | Diverse sulfur-metabolizing bacteria and archaea. |

Structure-Activity Relationship Studies within Furanmethanethiol Esters and Homologs

Direct structure-activity relationship (SAR) studies specifically targeting this compound are limited in the public domain. However, the biological and chemical activity of this molecule can be analyzed by considering the contributions of its three key structural components: the furan ring, the methanethiol (B179389) group, and the formate ester.

The furan ring is a common motif in biologically active compounds. Its aromatic character and the presence of the oxygen heteroatom influence the molecule's polarity and ability to participate in various interactions, including hydrogen bonding and pi-stacking. The substitution pattern on the furan ring is critical for activity in many furan-containing compounds.

The thiol (-SH) group is a potent nucleophile and can readily undergo oxidation to form disulfide bonds. creative-proteomics.comresearchgate.net In biological systems, the thiol group of cysteine residues is often crucial for the catalytic activity of enzymes and for maintaining protein structure. novapublishers.com The reactivity of the thiol group in 2-furanmethanethiol is a key determinant of its chemical behavior and potential biological effects.

The following table outlines the predicted influence of structural modifications on the activity of this compound and its homologs, based on general principles of medicinal chemistry and the known roles of these functional groups.

| Structural Moiety | Modification | Predicted Effect on Activity | Rationale |

| Furan Ring | Substitution on the ring | Altered binding affinity to biological targets. | Substituents can change steric and electronic properties, affecting interactions with enzymes or receptors. |

| Replacement with other heterocycles (e.g., thiophene) | Significant change in biological activity. | Different heterocycles have distinct electronic distributions and geometries, leading to different biological profiles. | |

| Thiol Group | Oxidation to disulfide | Loss of thiol-specific activity. | Disulfides have different chemical properties and cannot act as nucleophiles in the same way as thiols. |

| Conversion to a thioether | Reduced reactivity and altered polarity. | Thioethers are generally less reactive than thiols and thioesters. | |

| Formate Ester | Chain length of the acyl group (e.g., acetate, propionate) | Modified rate of enzymatic hydrolysis and altered lipophilicity. | Longer acyl chains may increase binding to hydrophobic pockets of enzymes but could slow down hydrolysis. |

| Introduction of bulky substituents on the acyl group | Steric hindrance may reduce the rate of hydrolysis. | Bulky groups can prevent the active site of an enzyme from accessing the ester bond. |

Future Research Directions and Technological Advancements in 2 Furanmethanethiol Formate Studies

Development of Novel Analytical Platforms for In Situ and Real-Time Monitoring

The transient and often low-concentration nature of 2-Furanmethanethiol formate (B1220265) necessitates the development of advanced analytical platforms capable of in situ and real-time monitoring. Such technologies are crucial for understanding its formation kinetics during processes like coffee roasting or food manufacturing. Future research will likely focus on the refinement and application of several key technologies:

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique allows for the direct injection of gas-phase samples and provides real-time concentration data for volatile organic compounds (VOCs). foodsciencejournal.com Future advancements will aim to improve the selectivity of PTR-MS instruments to better distinguish 2-Furanmethanethiol formate from other isomeric or isobaric compounds in a complex food matrix.

Dynamic Headspace (DHS) coupled with Multidimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): DHS is an efficient extraction technique for VOCs from food samples. foodsciencejournal.com When combined with the superior separation power of GCxGC, it can provide highly detailed chemical fingerprints. Research will focus on optimizing sorbent materials and thermal desorption parameters to quantitatively capture and analyze this compound as it is released during processing.

Bio-electronic Noses (Bio-sniffers): These devices utilize biological receptors integrated with electronic sensors to detect specific molecules. mdpi.com The development of bio-sniffers with receptors highly specific to this compound could offer portable, rapid, and continuous monitoring solutions for quality control in industrial settings.

| Technology | Principle of Operation | Potential Advantages for In Situ Monitoring | Future Research Focus |

|---|---|---|---|

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Soft chemical ionization of volatile compounds followed by mass analysis. foodsciencejournal.com | High sensitivity, real-time data acquisition, no sample preparation required. | Improving selectivity and resolving isobaric interferences. |

| Dynamic Headspace - GCxGC-MS | Continuous purging and trapping of volatiles, followed by comprehensive two-dimensional chromatographic separation. foodsciencejournal.com | Excellent separation of complex mixtures, high resolution, and definitive identification. | Development of optimized traps for sulfur compounds; faster run times. |

| Bio-electronic Noses | Interaction of target molecules with biological receptors (e.g., olfactory receptors, enzymes) generating a measurable signal. mdpi.com | High specificity, potential for portability and continuous, low-cost monitoring. | Identifying and stabilizing receptors specific to this compound; enhancing sensor longevity. |

Advanced Computational Approaches for Predictive Chemistry and Systems Modeling

Computational chemistry offers powerful tools to predict the formation, stability, and sensory properties of flavor molecules like this compound, reducing the need for extensive and time-consuming experimental work. siemens.com Future research in this area will leverage increasingly sophisticated modeling techniques:

Kinetic Modeling: The formation of this compound is intrinsically linked to complex chemical cascades like the Maillard reaction. acs.org Advanced kinetic models will be developed to predict how its concentration changes as a function of key variables such as temperature, pH, water activity, and the availability of precursors (e.g., 2-furanmethanethiol, formic acid).

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of molecules with their biological or sensory activity. researchgate.net Future QSAR studies will focus on refining predictions for the specific aroma character and flavor perception threshold of this compound, aiding in the design of novel flavor profiles.

| Computational Approach | Objective | Required Input Data | Predicted Output |

|---|---|---|---|

| Kinetic Modeling | Predict the rate of formation and degradation during processing. acs.org | Reaction conditions (temperature, time, pH), precursor concentrations. | Concentration of the compound over time. |

| Machine Learning (AI) | Predict sensory impact and optimize processing for desired flavor profiles. theaicuisine.com | Large datasets of processing parameters, chemical analysis, and sensory scores. | Optimal process conditions, predicted flavor attributes. |

| QSAR Modeling | Predict the specific aroma characteristics and perception threshold. researchgate.net | Molecular structure descriptors, experimental sensory data. | Aroma description, odor threshold value. |

Strategies for Modulating this compound Concentrations in Targeted Systems through Process Optimization or Biotechnological Means

Controlling the concentration of this compound is key to crafting specific and desirable flavor profiles. Future research will explore both process-based and biological strategies for this modulation.

Process Optimization: The formation of this compound is highly dependent on processing conditions. In coffee, for example, the post-harvest processing method (e.g., natural, washed, honey) significantly alters the chemical composition of the green beans, including the precursors for aroma compounds. perfectdailygrind.comresearchgate.net Similarly, precise control over roasting profiles—specifically the rate of temperature increase and final temperature—can be used to either enhance or suppress the formation of sulfur-containing volatiles. roastrebels.com

Biotechnological Production: Biotechnology offers a promising avenue for the sustainable and highly controlled production of natural flavor compounds. foodsafety.institutesignicent.com Future strategies could involve:

De Novo Biosynthesis: Engineering microorganisms like yeast or bacteria to produce 2-furanmethanethiol or its formate ester from simple carbon sources through their metabolic pathways. foodsafety.institute

Bioconversion: Using specific microbial strains or isolated enzymes to convert readily available precursors (e.g., ferulic acid into vanillin) into the target aroma compound. foodsafety.institute A similar approach could be developed to catalyze the esterification of 2-furanmethanethiol.

| Strategy | Method | Mechanism of Action | Potential Outcome |

|---|---|---|---|

| Process Optimization | Controlled Coffee Processing | Altering fermentation and drying conditions to modify the availability of sulfur and furan (B31954) precursors in green beans. perfectdailygrind.com | Enhanced or suppressed potential for formate formation during roasting. |

| Roasting Profile Adjustment | Modifying time-temperature profiles to control the kinetics of the Maillard and Strecker reactions. roastrebels.com | Direct control over the final concentration in the roasted product. | |

| Biotechnological Means | Microbial Fermentation | Using engineered microorganisms for de novo synthesis or bioconversion of precursors. foodsafety.instituteresearchgate.net | Sustainable production of "natural" this compound. |

| Enzymatic Biocatalysis | Employing isolated enzymes (e.g., lipases, esterases) to catalyze the formation of the formate ester from its precursors. signicent.com | Highly specific and efficient synthesis under mild conditions. |

Elucidation of Undiscovered Biogeochemical Pathways and Environmental Fates

A comprehensive understanding of a chemical compound includes its entire lifecycle, from its elemental origins to its ultimate fate in the environment. For this compound, this involves tracing its sulfur and carbon components through biogeochemical cycles and determining its environmental persistence and degradation pathways.

Biogeochemical Origins: The sulfur atom in this compound originates from the soil. The biogeochemical sulfur cycle, driven by microorganisms, converts organic and inorganic sulfur into forms like sulfate (B86663) that can be absorbed by plants. taylorfrancis.comresearchgate.net Future research using stable isotope tracing could track sulfur from soil amendments, through plant uptake and metabolism, and into the final roasted coffee bean, elucidating the efficiency of these pathways.

Environmental Fate and Degradation: Once formed and released into the environment (e.g., through food waste), the fate of this compound is unknown. However, based on its structure, several degradation pathways can be hypothesized for future investigation:

Microbial Degradation: Organosulfur compounds and furanic compounds are known to be metabolized by various soil microorganisms. nih.govnih.gov Research is needed to identify specific microbial species that can cleave the ester bond or degrade the furan ring of this compound. The degradation of furan compounds often proceeds via oxidation and reduction reactions, initially converting them to less toxic alcohol and acid forms. researchgate.net

Photodegradation: Like many organic molecules, exposure to ultraviolet radiation in the atmosphere or surface waters could lead to its degradation. tpsgc-pwgsc.gc.ca

Sorption and Leaching: The compound's polarity and solubility will determine its tendency to adsorb to soil particles or leach into groundwater. tpsgc-pwgsc.gc.ca

| Environmental Process | Hypothesized Mechanism | Key Influencing Factors | Future Research Approach |

|---|---|---|---|

| Biodegradation | Enzymatic attack by soil and water microorganisms, targeting the ester linkage or furan ring. nih.govnih.gov | Microbial community composition, oxygen availability, temperature, pH. | Incubation studies with diverse soil/water samples; isolation of degrading microbial strains. |

| Photodegradation | Breakdown of chemical bonds by absorption of UV radiation from sunlight. tpsgc-pwgsc.gc.ca | Sunlight intensity, presence of photosensitizing agents in water. | Controlled laboratory studies exposing the compound to simulated sunlight. |

| Soil Sorption | Adherence to organic matter and clay particles in soil. tpsgc-pwgsc.gc.ca | Soil organic carbon content, clay type, soil pH, water content. | Batch equilibrium experiments to determine soil-water partition coefficients (Kd). |

Q & A

Basic: What analytical methods are recommended for identifying and quantifying 2-Furanmethanethiol formate in complex matrices like food or biological samples?

To address its volatility and low detection thresholds, derivatization is critical. A validated approach involves reacting this compound with monobromobimane to form stable S-bimanyl derivatives, enabling analysis via LC-ESI-MS. This method improves sensitivity by converting volatile thiols into nonvolatile adducts, achieving quantification limits as low as 0.1 ng/g in coffee beans and fermented products . Gas chromatography coupled with sulfur-specific detectors (e.g., PFPD) is also effective, particularly in wine and soy sauce matrices, where it detects concentrations as low as 0.5 ng/L .

Basic: How do structural features of this compound influence its reactivity and stability in experimental conditions?

The compound’s reactivity arises from the thioester group (–SC(O)O–), which is prone to hydrolysis under acidic or alkaline conditions. The furan ring introduces steric hindrance, stabilizing the molecule against nucleophilic attack. Computational structural analysis (e.g., QSAR models) predicts electrophilic reactivity, particularly at the formate group, which may participate in covalent binding with nucleophilic residues in proteins . Stability studies recommend storage under inert atmospheres at ≤4°C to minimize decomposition .

Advanced: How can researchers address the lack of in vivo toxicology data for this compound in safety assessments?

A weight-of-evidence approach combining in silico predictions and read-across analogs is essential. Structural analysis using tools like OECD QSAR Toolbox identifies analogs (e.g., furfuryl thiocarbamate) with similar reactivity profiles. In vitro assays (e.g., KeratinoSens™ or h-CLAT) can screen for skin sensitization potential. If analogs lack data, exposure-based waiving under the Dermal Sensitization Threshold (DST) of 900 μg/cm² may apply, provided use levels are below this threshold .

Advanced: What experimental strategies resolve contradictions in reported sensory impacts of this compound across studies?

Discrepancies often stem from matrix effects or methodological variability. To standardize results:

- Use stable isotope dilution assays (SIDA) with deuterated internal standards to correct for matrix interference .

- Conduct sensory reconstitution experiments by spiking the compound into neutral matrices (e.g., odorless wine or soy sauce) to isolate its contribution .

- Compare detection thresholds across studies using unified protocols (e.g., ASTM E679-19) to account for panelist variability .

Advanced: How should experiments be designed to evaluate this compound’s role in aroma profiles of fermented products?

Sample Preparation : Optimize headspace solid-phase microextraction (HS-SPME) with carboxen/polydimethylsiloxane fibers to capture volatile thiols without artifact formation .